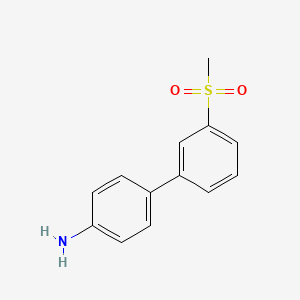
(6-Acetamidophenazin-2-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Acetamidophenazin-2-yl) acetate is an organic compound with the molecular formula C16H13N3O3 and a molecular weight of 295.29 g/mol It is characterized by the presence of an acetyloxy group attached to a phenazine ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetamidophenazin-2-yl) acetate typically involves the acetylation of 7-hydroxy-1-phenazinylamine. The reaction is carried out in the presence of acetic anhydride and a suitable catalyst under controlled temperature conditions. The reaction can be represented as follows:
7-Hydroxy-1-phenazinylamine+Acetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Acetamidophenazin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenazine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Acetamidophenazin-2-yl) acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (6-Acetamidophenazin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[7-(Hydroxy)-1-phenazinyl]acetamide
- N-[7-(Methoxy)-1-phenazinyl]acetamide
- N-[7-(Ethoxy)-1-phenazinyl]acetamide
Uniqueness
(6-Acetamidophenazin-2-yl) acetate is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
18450-10-7 |
|---|---|
Molekularformel |
C16H13N3O3 |
Molekulargewicht |
295.298 |
IUPAC-Name |
(6-acetamidophenazin-2-yl) acetate |
InChI |
InChI=1S/C16H13N3O3/c1-9(20)17-13-4-3-5-14-16(13)19-12-7-6-11(22-10(2)21)8-15(12)18-14/h3-8H,1-2H3,(H,17,20) |
InChI-Schlüssel |
MAORRHKNBWIOGK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC(=O)C |
Synonyme |
N-[7-(Acetyloxy)-1-phenazinyl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B579497.png)
![(1R,9S,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579499.png)
![(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane](/img/structure/B579500.png)

![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
![zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B579503.png)

![(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine](/img/structure/B579506.png)



![N-(benzo[b]thiophen-4-yl)acetamide](/img/structure/B579516.png)
